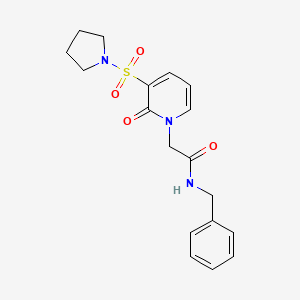

N-benzyl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Description

N-benzyl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide (hereafter referred to as Compound 2) is a pyridinone-based acetamide derivative featuring a benzyl group at the N-terminus and a pyrrolidin-1-ylsulfonyl substituent at the 3-position of the pyridinone ring. This compound has garnered attention in medicinal chemistry for its role as a non-covalent inhibitor of the immunoproteasome β1i subunit, a target implicated in autoimmune and inflammatory diseases . Its structure combines a sulfonamide-linked pyrrolidine moiety with a 2-oxopyridin-1(2H)-yl acetamide backbone, which contributes to its binding affinity and selectivity.

Properties

IUPAC Name |

N-benzyl-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c22-17(19-13-15-7-2-1-3-8-15)14-20-10-6-9-16(18(20)23)26(24,25)21-11-4-5-12-21/h1-3,6-10H,4-5,11-14H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKLUJXUQZHPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

Introduction of the Pyrrolidinylsulfonyl Group: This step involves the sulfonylation of the pyridine ring using pyrrolidine and a sulfonyl chloride reagent under basic conditions.

Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. Flow microreactors allow for precise control of reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced amides or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to N-benzyl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide. For instance, derivatives of pyridine and sulfonamide have shown significant growth-inhibitory effects against various cancer cell lines, including HT29 (colon cancer) and MCF7 (breast cancer). The presence of electron-withdrawing groups on the phenyl ring has been associated with enhanced activity, suggesting that structural modifications can optimize therapeutic efficacy .

Anticonvulsant Activity

Compounds similar to this compound have been evaluated for their anticonvulsant properties. In particular, studies have demonstrated that certain analogues exhibit protective effects in seizure models, indicating potential applications in treating epilepsy. The structure–activity relationship (SAR) analysis revealed that modifications to the pyridine and sulfonamide groups can significantly influence anticonvulsant activity .

Anti-inflammatory Effects

The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests its potential as an anti-inflammatory agent. COX inhibitors are crucial in managing conditions like arthritis and cardiovascular diseases. Preliminary findings indicate that derivatives of this compound may possess selectivity towards COX-II, which could lead to reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

- Formation of the Pyridine Core : This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

- Introduction of the Pyrrolidine Group : This step often involves nucleophilic substitution reactions where the pyrrolidine moiety is attached to the pyridine structure.

- Sulfonamide Formation : The sulfonamide group is introduced through reactions with sulfonyl chlorides or anhydrides.

- Final Acetamide Formation : The final step involves amidation reactions using acetic anhydride or acyl chlorides to yield the desired acetamide product .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of various derivatives based on the structure of this compound against multiple cancer cell lines. Compounds were synthesized and tested for their IC50 values, revealing that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Anticonvulsant Screening

In another study, several analogues were synthesized and evaluated for their anticonvulsant properties using picrotoxin-induced seizure models. The results indicated that specific structural features significantly influenced their protective efficacy against seizures, highlighting the importance of SAR in drug design .

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The activity and binding mechanisms of Compound 2 have been extensively compared to related derivatives in computational and experimental studies. Below is a detailed analysis:

Structural Analogues of the β1i Inhibitor Series

highlights a series of β1i inhibitors, including Compound 2 , which were evaluated for binding stability and free energy using molecular dynamics (MD) and Binding Pose MetaDynamics (BPMD). Key analogues include:

N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (Compound 1)

N-cyclohexyl-3-(2-oxopyridin-1(2H)-yl)propanamide (Compound 3)

N-butyl-3-(2-oxopyridin-1(2H)-yl)propanamide (Compound 4)

(S)-2-(2-oxopyridin-1(2H)-yl)-N,4-diphenylbutanamide (Compound 5)

Key Observations:

- Chain Length and Flexibility : Compound 1 (propanamide) outperforms Compound 2 (acetamide) in binding stability due to its longer alkyl chain, which enhances conformational flexibility and optimizes interactions with Phe31 and Lys33 residues .

- Sulfonamide Substituent : The pyrrolidin-1-ylsulfonyl group in Compound 2 introduces steric bulk and polar interactions, but its orientation in the binding pocket reduces stability compared to Compound 1 .

- Substituent Effects : Bulky groups (e.g., cyclohexyl in Compound 3 ) or overly flexible chains (e.g., butyl in Compound 4 ) diminish binding affinity, highlighting the importance of balanced hydrophobicity and rigidity.

Comparison with Chlorobenzyl Derivative

A structurally similar compound, N-(4-chlorobenzyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide (), replaces the benzyl group with a 4-chlorobenzyl moiety. While direct activity data are unavailable, the electron-withdrawing chlorine atom likely enhances metabolic stability and membrane permeability compared to Compound 2 , though this modification may alter target engagement.

Broader Structural Context

- Benzothiazole Derivatives: describes N-sulfonamide 2-pyridone derivatives with benzothiazole substituents (e.g., 10a). These compounds prioritize antiviral activity over immunoproteasome inhibition, underscoring how heterocyclic substituents (e.g., benzothiazole vs. pyrrolidin-1-ylsulfonyl) redirect biological targeting .

- Cyano-Acetamide Analogues: synthesizes compounds like N-benzyl-2-cyano-acetamide (3d), which lack the pyridinone ring but retain the acetamide backbone. The absence of the sulfonamide-pyridinone system in these derivatives eliminates β1i inhibition, emphasizing its necessity for immunoproteasome activity .

Research Findings and Implications

- Binding Mechanism : MD simulations reveal that Compound 2 adopts a flipped orientation in the β1i binding pocket, forming transient interactions with Phe31 and Lys33. However, its shorter acetamide linker limits sustained engagement compared to Compound 1 .

- Selectivity : The pyrrolidin-1-ylsulfonyl group may improve selectivity over constitutive proteasome subunits, though this remains untested.

- Synthetic Feasibility: and highlight modular synthetic routes for pyridinone-acetamide derivatives, enabling rapid diversification of substituents for SAR studies .

Biological Activity

N-benzyl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyridine core, a pyrrolidinylsulfonyl group, and an acetamide moiety, which may contribute to its pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds with similar pyridine structures have been shown to inhibit the growth of various cancer cell lines, including colon carcinoma and breast cancer cells. The structure-activity relationship (SAR) analysis suggests that modifications in the substituents on the pyridine ring can enhance cytotoxicity against cancer cells .

Case Study: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-15 (Colon) | 5.0 | Apoptosis induction |

| Compound B | A431 (Skin) | 3.5 | Inhibition of Bcl-2 |

| N-benzyl derivative | MCF7 (Breast) | 4.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of a sulfonamide group in the structure is believed to enhance antibacterial activity by interfering with bacterial folate synthesis .

Antimicrobial Efficacy Data

| Pathogen | MIC (µg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 12.5 | Penicillin (0.25) |

| Escherichia coli | 25.0 | Ciprofloxacin (2.0) |

Neuropharmacological Effects

Some derivatives of this compound have shown promise in neuropharmacology, particularly as anticonvulsants. The SAR studies indicate that modifications in the pyrrolidine ring can significantly affect anticonvulsant activity, suggesting a potential for developing new treatments for epilepsy .

Summary of Neuropharmacological Studies

| Compound | Model Used | Efficacy (%) |

|---|---|---|

| Compound C | PTZ Seizure Model | 100% protection |

| N-benzyl derivative | Maximal Electroshock Model | 80% protection |

Q & A

Q. Basic Characterization

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl group at C3, benzyl-acetamide linkage) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) and fragmentation patterns .

- HPLC-PDA : Purity assessment (>98%) using C18 columns with UV detection at 254 nm .

How can structure-activity relationships (SAR) be explored for this compound?

Q. Advanced SAR Strategy

- Functional Group Variation : Synthesize analogs by replacing the benzyl group with substituted aryl/heteroaryl moieties to evaluate hydrophobic interactions .

- Sulfonyl Group Modification : Test pyrrolidine sulfonyl vs. piperidine sulfonyl derivatives to assess steric effects on target binding .

- Biological Assays : Pair structural data with in vitro activity (e.g., IC₅₀ values against kinase targets) to identify pharmacophoric elements .

What protocols ensure safe handling and stability during experiments?

Q. Handling & Stability

- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonyl group .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Decomposition Monitoring : Track stability via TLC or HPLC every 6 hours under experimental conditions (e.g., pH 7.4 buffer at 37°C) .

How can reaction yields be optimized for the sulfonylation step?

Q. Advanced Reaction Optimization

- Solvent Screening : Compare DCM (low polarity) vs. THF (moderate polarity) to balance sulfonylation efficiency and byproduct formation .

- Catalyst Use : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonyl transfer .

- Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions (e.g., over-sulfonylation) .

How should researchers address contradictory biological activity data in published studies?

Q. Data Contradiction Analysis

- Assay Validation : Replicate experiments using standardized protocols (e.g., ATP concentration in kinase assays) to rule out procedural variability .

- Structural Confirmation : Re-analyze compound purity and stereochemistry (via X-ray crystallography) to ensure consistency across studies .

- Target Profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify off-target effects that may explain discrepancies .

What computational approaches predict binding modes with biological targets?

Q. Advanced Modeling

- Docking Studies : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR) to simulate interactions with the sulfonyl and acetamide groups .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of predicted binding poses in solvated lipid bilayers .

- QSAR Models : Train regression models on analog datasets to correlate substituent electronegativity with activity .

How can the compound’s primary biological target be identified?

Q. Target Identification Methodology

- Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose to pull down binding proteins from cell lysates .

- CRISPR-Cas9 Screening : Perform genome-wide knockout screens in cancer cell lines to pinpoint genes whose loss abrogates compound efficacy .

- SPR Analysis : Measure real-time binding kinetics (ka/kd) against recombinant proteins (e.g., PARP-1) .

What challenges arise during purification, and how are they resolved?

Q. Purification Challenges

- Byproduct Removal : Use preparative HPLC with a water/acetonitrile (0.1% TFA) gradient to separate sulfonamide diastereomers .

- Solubility Issues : Add co-solvents (e.g., 10% DMSO in ethanol) during recrystallization to improve yield .

- Column Degradation : Pre-treat silica gel with triethylamine to neutralize acidic sites that cause acetamide decomposition .

How are multi-step syntheses designed to minimize side reactions?

Q. Advanced Synthesis Design

- Orthogonal Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines and trimethylsilyl (TMS) for hydroxyl groups during sequential reactions .

- Flow Chemistry : Implement continuous-flow systems for exothermic steps (e.g., sulfonylation) to enhance control over reaction parameters .

- In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.